molecular formula C18H29N3O2 B15230818 tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15230818
M. Wt: 319.4 g/mol
InChI Key: UOIKZQHDRFPQNM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a substituted pyridine moiety. The tert-butyl carboxylate group at the 1-position of the piperidine acts as a common protecting group for amines, while the pyridine ring is substituted with dimethylamino and methyl groups at the 6- and 5-positions, respectively. The dimethylamino group enhances electron density on the pyridine ring, influencing solubility, basicity, and reactivity in cross-coupling or substitution reactions.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-13-11-14(12-19-16(13)20(5)6)15-9-7-8-10-21(15)17(22)23-18(2,3)4/h11-12,15H,7-10H2,1-6H3

InChI Key

UOIKZQHDRFPQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Piperidine Ring: The piperidine ring is then introduced through a cyclization reaction, often involving a nucleophilic substitution.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a strong base.

    Final Coupling: The final step involves coupling the pyridine and piperidine rings, often using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and protecting groups. Key examples from literature and catalogs include:

Compound Name Heterocyclic Core Pyridine Substituents Protecting Group
tert-Butyl 2-(6-(dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carboxylate (Target) Piperidine 6-(dimethylamino), 5-methyl tert-Butyl carboxylate
tert-Butyl 4-(4-(6-(tert-butylamino)-5-(6-chlorobenzo[d]oxazol-2-yl)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Piperidine 6-(tert-butylamino), 5-(chlorobenzoxazol) tert-Butyl carboxylate
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Pyridine 6-chloro, 5-pivalamido tert-Butyl carbamate
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine 6-iodo, 3-methoxy tert-Butyl carboxylate

Key Observations:

  • Heterocyclic Core Flexibility : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) derivatives . This impacts steric interactions and binding affinities in medicinal chemistry applications.
  • Protecting Group Stability : tert-Butyl carboxylates (as in the target) are typically acid-labile, whereas tert-butyl carbamates (e.g., in the pivalamido derivative ) require harsher conditions for deprotection, influencing synthetic route design.

Reactivity and Stability

  • Electron-Donating Groups: The dimethylamino substituent increases pyridine ring electron density, favoring electrophilic aromatic substitution over halogenated analogs (e.g., 6-chloro derivatives ).
  • Steric Hindrance : The tert-butyl group in the target compound provides steric shielding comparable to pivalamide derivatives but with distinct cleavage kinetics .

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